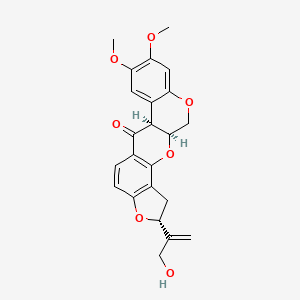

Ar-H047108 free base

Übersicht

Beschreibung

Ar-H047108 free base is an imidazopyridine potassium competitive acid blocker (P-CAB). This drug may be used to treat early stellate cell activation and veno-occlusive-disease (VOD)-like hepatotoxicity.

Wissenschaftliche Forschungsanwendungen

Automation in Experimental Facilities : Ranawake (2015) discussed the automation of free-flight spark ranges in the Aerodynamic and Transonic Experimental Facilities at the US Army Research Laboratory. This is relevant for studies involving high-speed projectiles and aerodynamics (Ranawake, 2015).

Augmented Reality in Science Education : Cheng and Tsai (2013) explored how augmented reality (AR) technology can be utilized in science education. They identified image-based AR and location-based AR as two major approaches, which have different applications in enhancing students' learning experiences in science (Cheng & Tsai, 2013).

Bio-Based and Bio-Inspired Materials Research : McElhinny and Becker (2014) focused on emerging research opportunities in bio-based and bio-inspired materials at the U.S. Army Research Office. This research is significant for developing new materials using biology or integrating biology with synthetic materials (McElhinny & Becker, 2014).

Augmented Reality in Manufacturing : Ong, Yuan, and Nee (2008) provided a comprehensive survey of augmented reality applications in manufacturing, highlighting its potential and development in various industrial operations (Ong, Yuan, & Nee, 2008).

Economic Impacts of Academic Research Spin-Offs : Vincett (2010) analyzed the economic impacts of spin-off companies from academic research, providing insights into the commercialization and economic contribution of scientific research (Vincett, 2010).

Eigenschaften

CAS-Nummer |

248281-68-7 |

|---|---|

Produktname |

Ar-H047108 free base |

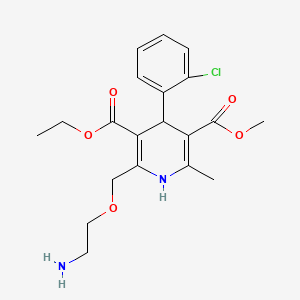

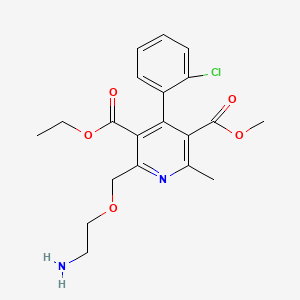

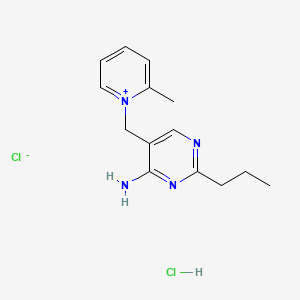

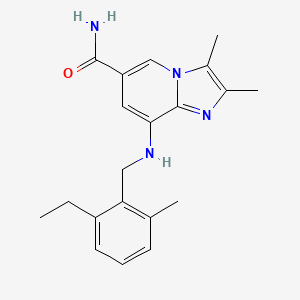

Molekularformel |

C20H24N4O |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C20H24N4O/c1-5-15-8-6-7-12(2)17(15)10-22-18-9-16(19(21)25)11-24-14(4)13(3)23-20(18)24/h6-9,11,22H,5,10H2,1-4H3,(H2,21,25) |

InChI-Schlüssel |

IDSZXCFCCNVXER-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N)C |

Kanonische SMILES |

CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,3-dimethyl-8-(2-ethyl-6-methylbenzylamino)imidazo(1,2-a)pyridine-6-carboxamide AR H047108 AR-H047108 ARH047108 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.